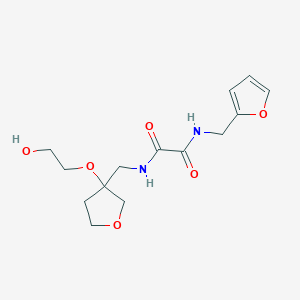

N1-(furan-2-ylmethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N1-(furan-2-ylmethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide" is a novel molecule that appears to be related to a class of compounds that have been synthesized for various pharmacological and chemical applications. The related compounds have been explored for their potential use in antidepressant and antianxiety activities, as well as their role in catalytic activity in chemical reactions . Additionally, the structure of the compound suggests potential applications in the field of pig pheromonal odorants, which could have implications for agricultural practices .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions starting from basic furan derivatives. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds involves Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction . Similarly, the synthesis of N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) is likely to involve the formation of oxalamide linkages from precursor molecules . The synthesis of the compound would likely follow a similar pathway, involving the formation of oxalamide linkages and the incorporation of tetrahydrofuran and furan moieties.

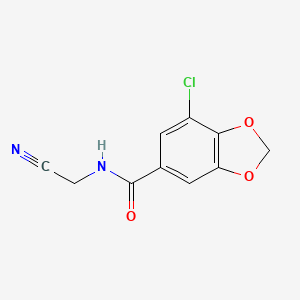

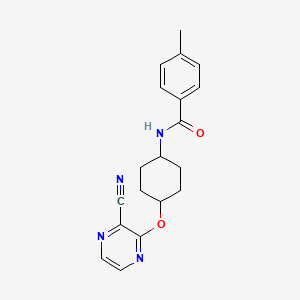

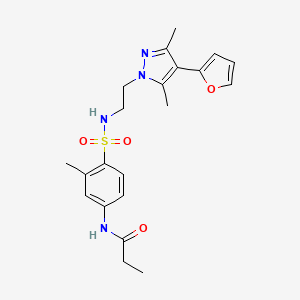

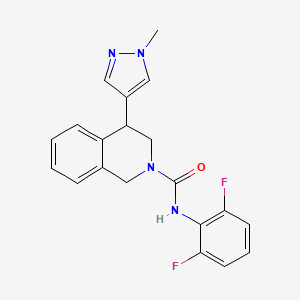

Molecular Structure Analysis

The molecular structure of oxalamide derivatives is characterized by the presence of the oxalamide moiety, which is a bidentate ligand that can enhance catalytic activity in certain chemical reactions . The furan and tetrahydrofuran rings present in the compound are oxygen-containing heterocycles that can contribute to the molecule's reactivity and potential interaction with biological targets .

Chemical Reactions Analysis

Compounds similar to the one have been shown to participate in various chemical reactions. For example, N,N'-Bisoxalamides have been used to promote Cu-catalyzed N-arylation of anilines and cyclic secondary amines, demonstrating their utility in coupling reactions . The presence of furan and tetrahydrofuran rings in the compound's structure may also influence its reactivity in other chemical transformations, such as nucleophilic addition-elimination reactions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N1-(furan-2-ylmethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide" are not detailed in the provided papers, related compounds exhibit a range of properties that are significant for their pharmacological and chemical applications. For instance, the antidepressant and antianxiety activities of similar compounds suggest that they have the ability to cross biological membranes and interact with biological targets . The catalytic activity of bisoxalamides in chemical reactions indicates that they have specific electronic and steric properties that facilitate their role as ligands . The physical properties such as solubility, melting point, and stability would be important to determine for practical applications, and these would likely be influenced by the compound's molecular structure.

Applications De Recherche Scientifique

Catalytic Activity Enhancement

N1-(furan-2-ylmethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide has been identified as an effective ligand in catalytic processes. For example, N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) promotes the Cu-catalyzed N-arylation of anilines and cyclic secondary amines, enabling the coupling of a wide range of (hetero)aryl bromides with various (hetero)aryl and cyclic secondary amines at low catalyst loadings and temperatures. This advancement in catalysis highlights the compound's potential in synthesizing pharmaceutically important building blocks with high selectivity and under mild conditions (Bhunia, Kumar, & Ma, 2017).

Biomass Conversion Catalysis

The compound's derivatives have applications in the catalytic reduction of biomass-derived furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF), to valuable chemicals and fuels. These conversions are crucial for the development of sustainable, biomass-based chemical industries. The process involves various reactions, including hydrogenation and hydrodeoxygenation, under the influence of heterogeneous catalysts. This research underscores the importance of such compounds in facilitating the transition from fossil fuel-based chemicals to renewable biomass resources (Nakagawa, Tamura, & Tomishige, 2013).

Energetic Materials Synthesis

Furthermore, derivatives of N1-(furan-2-ylmethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide have been explored for their potential in creating high-performance energetic materials. These materials exhibit properties such as high density, moderate to good thermal stability, and excellent detonation properties, making them suitable for applications in explosives and propellants. The strategic assembly of diverse N-O building blocks, including the furazan backbone and its nitrogen-rich salts, demonstrates the compound's versatility in designing novel energetic materials (Zhang & Shreeve, 2014).

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-N'-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O6/c17-4-7-22-14(3-6-20-10-14)9-16-13(19)12(18)15-8-11-2-1-5-21-11/h1-2,5,17H,3-4,6-10H2,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBZDOIFLKXGPAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNC(=O)C(=O)NCC2=CC=CO2)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(furan-2-ylmethyl)-N2-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B3014312.png)

![tert-Butyl 3-hydroxy-3-[(pyridin-2-yl)methyl]azetidine-1-carboxylate](/img/structure/B3014318.png)

![2-[(1-{[1,1'-Biphenyl]-4-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B3014326.png)